Molecular Weight and Heavy Atom Count Differentiation from the 4-Fluorophenyl Analog
The target compound (C19H27NO4, MW 333.4) carries a higher molecular weight and an additional oxygen atom compared to the 4-fluorophenyl analog 1-(3-(4-fluorophenyl)azepan-1-yl)-2-methyl-1-oxopropan-2-yl acetate (C18H24FNO3, MW 321.4), a difference of 12.0 g/mol attributable to the OCH3 vs. F substitution . This increases the hydrogen bond acceptor count from 3 to 4 and the topological polar surface area (tPSA), two parameters that influence blood-brain barrier penetration and oral bioavailability predictions. In the context of azepane-based kinase inhibitor SAR established by Breitenlechner et al. (2004), the 4-methoxy substituent alters the electron density of the aryl ring through resonance donation, which may strengthen π-stacking interactions with tyrosine or phenylalanine residues in the kinase hinge region compared to the electron-withdrawing fluoro substituent [1]. At the class level, methoxy-to-fluoro switches in related heterocyclic series have been associated with 10- to 100-fold shifts in target binding affinity, although no direct data exist for this specific compound pair.
| Evidence Dimension | Molecular weight and elemental composition |
|---|---|
| Target Compound Data | MW 333.4 g/mol; C19H27NO4; 4 H-bond acceptors |
| Comparator Or Baseline | 1-(3-(4-Fluorophenyl)azepan-1-yl)-2-methyl-1-oxopropan-2-yl acetate (CAS 1797565-27-5): MW 321.4 g/mol; C18H24FNO3; 3 H-bond acceptors |
| Quantified Difference | ΔMW = +12.0 g/mol; ΔHBA = +1 (O vs. F); Δheavy atom count = +1 |
| Conditions | Calculated from molecular formulae; no experimental data available |
Why This Matters
The altered physicochemical profile directly impacts predicted ADME properties (e.g., logP, tPSA, CNS MPO score), making this compound more suitable for peripheral target applications while the fluoro analog may be preferred for CNS programs—a critical branching point in lead optimization.
- [1] Breitenlechner, C.; Wegge, T.; Berillon, L.; Graul, K.; Marzenell, K.; Friebe, W.-G.; Thomas, U.; Schumacher, R.; Huber, R.; Engh, R.A.; et al. Structure-based optimization of novel azepane derivatives as PKB inhibitors. J. Med. Chem. 2004, 47 (6), 1375–1390. View Source
